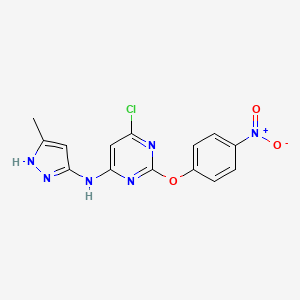
Autophinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Autophinib es un inhibidor potente y selectivo de la autofagia, que se dirige específicamente a la quinasa de clasificación de proteínas vacuolares 34 (VPS34). Es conocido por su capacidad de inhibir la autofagia inducida por inanición y rapamicina, con valores de IC50 de 90 nM y 40 nM, respectivamente . This compound también es un inhibidor ATP-competitivo de VPS34 con una IC50 de 19 nM .
Aplicaciones Científicas De Investigación
Autophinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Autophinib ejerce sus efectos inhibiendo VPS34, una fosfatidilinositol 3-quinasa (PI3K) de clase III involucrada en la iniciación de la autofagia . Al unirse competitivamente al sitio de unión a ATP de VPS34, this compound evita que la quinasa fosforile sus sustratos, bloqueando así la formación de autofagosomas . Esta inhibición conduce a la acumulación de proteínas relacionadas con la autofagia y la supresión de los procesos dependientes de la autofagia .
Análisis Bioquímico
Biochemical Properties
Autophinib plays a significant role in biochemical reactions. It interacts with the lipid kinase VPS34 . The nature of these interactions is competitive, particularly with ATP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that is crucial for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with VPS34 . It is an ATP-competitive VPS34 inhibitor , which means it competes with ATP for binding to VPS34, thereby inhibiting its activity.
Metabolic Pathways
This compound is involved in the autophagy metabolic pathway . It interacts with the enzyme VPS34
Métodos De Preparación
La síntesis de Autophinib implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. La ruta sintética normalmente incluye los siguientes pasos:
Formación de la Estructura Principal: La estructura principal de this compound, 6-cloro-N-(5-metil-1H-pirazol-3-il)-2-(4-nitrofenoxi)-4-pirimidinamina, se sintetiza a través de una serie de reacciones que involucran cloración, nitración y aminación.
Modificaciones del Grupo Funcional: La estructura principal se modifica luego para introducir los grupos funcionales deseados, como los grupos pirazol y nitrofenoxi.
Análisis De Reacciones Químicas
Autophinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y Reducción: This compound puede sufrir reacciones de oxidación y reducción, particularmente involucrando el grupo nitrofenoxi.
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en las posiciones de cloro y nitro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes Oxidantes: Tales como permanganato de potasio o peróxido de hidrógeno.
Agentes Reductores: Tales como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos de Sustitución: Tales como nucleófilos como aminas o tioles.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitrofenoxi puede conducir a la formación de derivados aminofenoxi .
Comparación Con Compuestos Similares
Autophinib es único entre los inhibidores de la autofagia debido a su alta selectividad y potencia para VPS34. Los compuestos similares incluyen:
Bafilomicina A1: Un inhibidor de la H±ATPasa de tipo vacuolar (V-ATPasa) que inhibe indirectamente la autofagia al evitar la acidificación de los lisosomas.
La singularidad de this compound radica en su orientación específica a VPS34 sin afectar otras quinasas lipídicas, mTOR o TBK1, lo que lo convierte en una herramienta valiosa para estudiar la autofagia con efectos mínimos fuera del objetivo .
Propiedades
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Autophinib and how does it work?
A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]
Q2: What is the downstream effect of this compound inhibiting VPS34?
A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]
Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?
A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []
Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?
A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]
Q5: How does this compound's impact on autophagy relate to cancer treatment?
A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]
Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?
A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []
Q7: Has this compound's effect on TFEB phosphorylation been investigated?
A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []
Q8: Is there any evidence suggesting this compound can influence ferroptosis?
A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []
Q9: Has this compound been investigated in any in vivo models of disease?
A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []
Q10: What are the potential implications of this compound's effects on extracellular vesicles?
A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.
Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


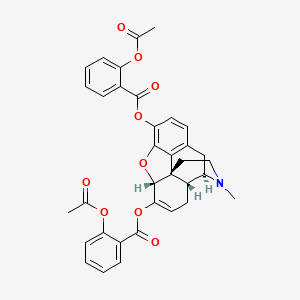
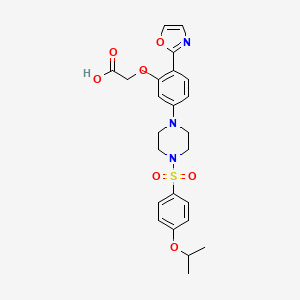
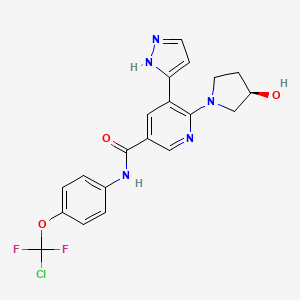
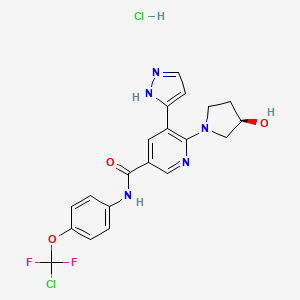

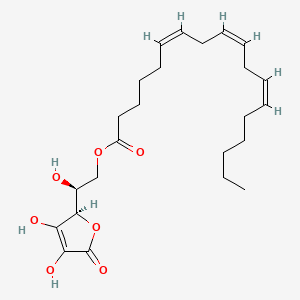

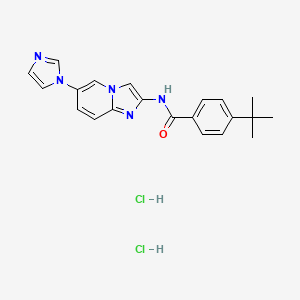
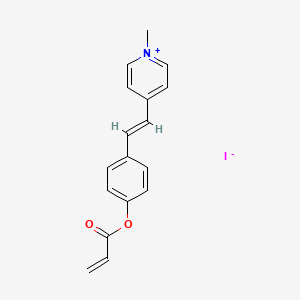
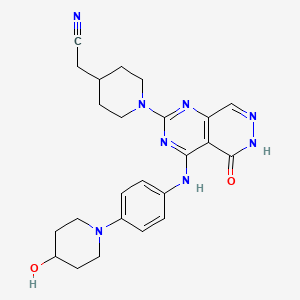
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
